![molecular formula C35H64O8 B8271644 Muricatocin B CAS No. 167355-38-6](/img/structure/B8271644.png)
Muricatocin B
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Overview
Description
5-methyl-3-{2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}-5H-furan-2-one is a natural product found in Annona muricata with data available.
Mechanism of Action
While the specific mechanism of action for Muricatocin B is not detailed in the available literature, studies on similar acetogenins suggest they may work by affecting the growth and death of different cancer cell types . They may downregulate anti-apoptotic genes and the genes involved in pro-cancer metabolic pathways .
Future Directions
The potential of Muricatocin B and other acetogenins in the treatment of diseases such as cancer is a promising area of research . Future studies could focus on further understanding the mechanisms of action of these compounds, their potential therapeutic applications, and their safety profiles. Additionally, in silico studies suggest that acetogenins could potentially have anti-SARS-CoV-2 activity , indicating another potential direction for future research.
properties
CAS RN |
167355-38-6 |
---|---|
Product Name |
Muricatocin B |
Molecular Formula |
C35H64O8 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)20-19-30(38)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3 |
InChI Key |
QAIKIRDKCUWJQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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